Spectroscopic Profiling and Synthetic Methodology of 9-Nitroacenaphtho[1,2-b]quinoxaline: A Technical Guide
Spectroscopic Profiling and Synthetic Methodology of 9-Nitroacenaphtho[1,2-b]quinoxaline: A Technical Guide
Executive Summary
The development and characterization of polycyclic nitrogen heterocycles are cornerstones of modern materials science and medicinal chemistry. 9-Nitroacenaphtho[1,2-b]quinoxaline represents a highly conjugated, rigid molecular scaffold characterized by its unique electron-withdrawing nitro substitution. This technical guide provides an in-depth analysis of the synthetic workflow required to isolate this compound, alongside a rigorous deconstruction of its spectroscopic signatures (NMR, IR, and Mass Spectrometry). By bridging experimental causality with analytical validation, this document serves as a comprehensive reference for researchers synthesizing advanced quinoxaline derivatives.
Molecular Architecture & Chemical Context
9-Nitroacenaphtho[1,2-b]quinoxaline (Molecular Formula: C18H9N3O2 ) is a planar, electron-deficient polycyclic aromatic hydrocarbon (PAH) derivative[1]. The integration of the acenaphthoquinone core with a nitro-substituted quinoxaline ring creates a robust push-pull electronic system.
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Monoisotopic Mass: 299.0695 Da[1]
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Structural Impact: The nitro group at the 9-position severely disrupts the symmetric electron cloud of the parent acenaphtho[1,2-b]quinoxaline, leading to highly distinct, deshielded resonances in nuclear magnetic resonance (NMR) spectroscopy and strong, characteristic dipole moments visible in infrared (IR) spectroscopy[2][3].
Experimental Methodology: Synthesis & Isolation
Causality of Experimental Choices
The synthesis of 9-Nitroacenaphtho[1,2-b]quinoxaline is traditionally achieved via the condensation of acenaphthylene-1,2-dione with 4-nitro-1,2-phenylenediamine. To avoid harsh acidic conditions that can degrade the nitro-diamine or cause unwanted oligomerization, Magnesium Sulfate Heptahydrate ( MgSO4⋅7H2O ) is utilized as a mild, heterogeneous Lewis acid catalyst[3][4]. The Mg2+ ions coordinate with the dicarbonyl oxygens of the acenaphthylene-1,2-dione, increasing their electrophilicity. Absolute ethanol is chosen as a green, protic solvent that facilitates the necessary proton transfers during the bis-imine cyclization while allowing the highly rigid, insoluble product to precipitate out, driving the equilibrium forward[3].
Self-Validating Step-by-Step Protocol
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Reagent Preparation: In a clean, dry 50 mL round-bottom flask, add 1.0 mmol of acenaphthylene-1,2-dione and 1.0 mmol of 4-nitro-1,2-phenylenediamine.
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Catalyst Addition: Introduce 20 mol% of MgSO4⋅7H2O to the solid mixture. The use of a heterogeneous catalyst ensures it can be removed entirely via aqueous washing later[3].
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Solvent Suspension & Reaction: Add 10 mL of absolute ethanol. Stir the suspension vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system. The reaction is typically complete within 45–60 minutes, indicated by the consumption of the distinct orange/red diamine spot.
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Isolation: As the reaction progresses, 9-Nitroacenaphtho[1,2-b]quinoxaline precipitates as a dense solid due to its high planarity and π−π stacking capabilities. Filter the crude mixture under a vacuum.
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Purification (Self-Validation): Wash the filter cake sequentially with cold ethanol (to remove unreacted organics) and copious amounts of distilled water (to dissolve and remove the MgSO4 catalyst).
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Drying: Dry the purified solid in a vacuum oven at 60 °C overnight.
Catalytic synthesis and spectroscopic validation workflow for 9-Nitroacenaphtho[1,2-b]quinoxaline.
Spectroscopic Characterization & Data Presentation
The structural integrity of the synthesized compound is confirmed through a triad of spectroscopic techniques. The quantitative data is summarized in the tables below based on established literature values[1][2][3].
Table 1: 1 H-NMR Spectral Data (400 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 8.97 | Doublet (d) | 1H | 2.2 | Quinoxaline H-10 (isolated proton, meta to the other ring proton, highly deshielded by −NO2 ). |
| 8.51 – 8.53 | Multiplet (m) | 3H | - | Acenaphtho core and remaining quinoxaline aromatic protons. |
| 8.40 | Multiplet (m) | 3H | - | Acenaphtho core protons. |
| 8.00 | Triplet (t) | 2H | 8.0 | Acenaphtho core protons (bay region). |
Table 2: Fourier-Transform Infrared (FT-IR, KBr pellet) Data
| Wavenumber ( cm−1 ) | Vibration Mode | Functional Group / Structural Feature |
| 3090 | ν(=C−H) stretch | Aromatic C−H stretching. |
| 1580, 1540 | ν(C=C) , ν(C=N) | Aromatic ring and quinoxaline core stretching. |
| 1540, 1340 | ν(N−O) stretch | Asymmetric (1540) and symmetric (1340) stretching of the −NO2 group. |
| 1060 | ν(C−N) stretch | C−N stretching within the quinoxaline heterocycle. |
| 720, 680 | δ(=C−H) bend | Out-of-plane aromatic C−H bending (polycyclic system). |
Table 3: Mass Spectrometry (ESI/APCI - Predicted Adducts)
| Adduct / Ion | m/z Value | Relative Note |
| [M+H]+ | 300.0768 | Protonated molecular ion (Positive mode). |
| [M]+∙ | 299.0690 | Radical cation (Monoisotopic mass: 299.0695 Da). |
| [M−H]− | 298.0622 | Deprotonated molecular ion (Negative mode). |
Mechanistic Insights into Spectral Signatures
To ensure scientific rigor, it is critical to understand why the spectroscopic data presents as it does, rather than merely cataloging the peaks:
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NMR Causality (The 8.97 ppm Anomaly): In the 1 H-NMR spectrum, the extreme downfield shift of the proton at δ 8.97 ppm is a direct consequence of the anisotropic and inductive electron-withdrawing effects of the adjacent nitro group[3]. Furthermore, the small coupling constant ( J=2.2 Hz) is the classic signature of a meta-coupling interaction. Because the nitro group is positioned at C-9, the proton at C-10 lacks an ortho neighbor, restricting its coupling to the proton at C-8 across the ring. This perfectly validates the regiochemistry of the cyclization.
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IR Causality (Rigidity and Dipoles): The strong bands at 1540 cm−1 and 1340 cm−1 are the unmistakable fingerprints of the asymmetric and symmetric stretches of the nitro group[2][3]. Because the acenaphtho[1,2-b]quinoxaline backbone is a highly rigid, fused pentacyclic-equivalent system, molecular vibrations are heavily restricted. This lack of conformational flexibility leads to sharp, distinct peaks in the fingerprint region (680–1060 cm−1 ) rather than broad, overlapping bands.
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Mass Spec Causality (Ion Stability): The highly conjugated, planar nature of the molecule provides extreme thermodynamic stability to the molecular ion [M]+∙ [1]. The absence of easily cleavable aliphatic side chains (such as alkyl groups) means that fragmentation is minimal. Consequently, the parent peak is highly abundant, often serving as the base peak in electron ionization (EI) or forming a highly stable [M+H]+ adduct in electrospray ionization (ESI)[1].
References
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Karami, B., & Khodabakhshi, S. (2011). A facile synthesis of phenazine and quinoxaline (new 1,4-benzo diazine) derivatives using magnesium sulfate heptahydrate as a catalyst. Journal of the Serbian Chemical Society. 3
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PubChemLite. (2026). 9-nitroacenaphtho[1,2-b]quinoxaline (C18H9N3O2). Université du Luxembourg / PubChem Database. 1
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SpectraBase. (2025). 9-NITROACENAPHTHO[1,2-b]QUINOXALINE - Transmission IR Spectrum. John Wiley & Sons, Inc. 2
